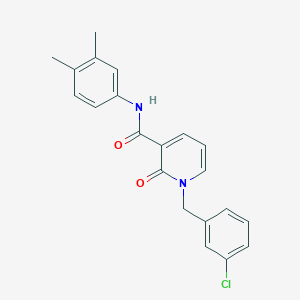
Ethyl 2-((5-(3,5-dimethylbenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-((5-(3,5-dimethylbenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate is a compound that belongs to a class of organic compounds known as thiadiazoles, which are characterized by the presence of a 1,3,4-thiadiazole ring. This particular compound is not directly mentioned in the provided papers, but it is structurally related to various heterocyclic compounds that have been synthesized and studied for their biological activities, such as antimicrobial, antiviral, and cytotoxic properties .
Synthesis Analysis
The synthesis of related ethyl 2-(2-pyridylacetate) derivatives containing thiadiazole moieties has been reported, where the compounds were synthesized by linking a 2-pyridyl ring with different heterocyclic moieties, including 1,3,4-thiadiazole . Similarly, the synthesis of other thiadiazole derivatives has been described, which involved the use of different starting materials and reaction conditions to obtain the desired products . These methods typically involve multi-step reactions, including condensation, cyclization, and substitution reactions, to introduce various functional groups into the thiadiazole core.
Molecular Structure Analysis
The molecular structures of some related compounds have been confirmed by spectroscopic methods such as 1H-NMR, 13C-NMR, and MS, as well as by X-ray crystallography . These techniques provide detailed information about the arrangement of atoms within the molecule and the geometry of the heterocyclic ring system. For instance, the crystal structure of ethyl (2-amino-4-phenyl-5-thiazolyl)acetate revealed a non-planar molecule stabilized by intra- and intermolecular hydrogen bonds .
Chemical Reactions Analysis
The reactivity of thiadiazole derivatives towards various reagents has been explored to synthesize a wide range of compounds with potential biological activities. For example, ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates were reacted with active methylene reagents to yield pyran, pyridine, and pyridazine derivatives . Additionally, reactions involving arylidinemalononitrile derivatives and cyanoacrylate derivatives have been used to obtain various substituted pyridine and pyridazine derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiadiazole derivatives are influenced by the substituents attached to the thiadiazole ring. These properties include solubility, melting point, and stability, which are important for the compound's biological activity and pharmacokinetic profile. The presence of electron-withdrawing or electron-donating groups can significantly affect these properties and, consequently, the reactivity of the compound .
科学的研究の応用
Antitumor and Cytotoxic Activities
Research into 1,3,4-thiadiazole derivatives, including compounds structurally related to Ethyl 2-((5-(3,5-dimethylbenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate, has shown promising antitumor and cytotoxic activities. A study by Almasirad et al. (2016) highlighted the synthesis and biological evaluation of a series of novel 1,3,4-thiadiazole derivatives bearing an amide moiety. These compounds were evaluated for their in vitro antitumor activities against various human tumor cell lines, with some showing significant inhibitory effects and inducing apoptosis in tumor cells (Almasirad et al., 2016). This suggests the potential for derivatives of Ethyl 2-((5-(3,5-dimethylbenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate to be used in the development of new anticancer agents.
Enzyme Inhibition for Therapeutic Applications
Another area of research focuses on the inhibition of specific enzymes implicated in disease processes. Shukla et al. (2012) synthesized and evaluated bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, including structures related to Ethyl 2-((5-(3,5-dimethylbenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate, as inhibitors of the kidney-type glutaminase (GLS). These inhibitors showed potential in attenuating the growth of tumor cells in vitro and in vivo models, indicating the potential use of thiadiazole derivatives as therapeutic agents targeting metabolic pathways in cancer cells (Shukla et al., 2012).
Antimicrobial Activities
The research also extends to the development of antimicrobial agents. Derivatives of Ethyl 2-((5-(3,5-dimethylbenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate have been explored for their potential antimicrobial properties. Jasiak et al. (2017) synthesized new derivatives of 2,5-dimercapto-1,3,4-thiadiazole and evaluated their antibacterial and antifungal activities. Some compounds demonstrated significant activity against a range of Gram-positive and Gram-negative bacteria, as well as plant pathogenic fungi, suggesting the utility of thiadiazole derivatives in addressing antimicrobial resistance (Jasiak et al., 2017).
将来の方向性
The study of new and complex organic compounds like this one is a crucial area of research in chemistry. These compounds can have a wide range of applications, from medicinal chemistry to materials science . Further studies could focus on synthesizing this compound and studying its properties and potential applications.
作用機序
Target of Action
The compound contains a thiadiazole ring, which is a heterocyclic compound. Thiadiazoles are known to exhibit a wide range of biological activities and are found in various drugs . .
Biochemical Pathways
Without specific information on the compound’s target, it’s difficult to determine the exact biochemical pathways it might affect. Thiadiazole derivatives are known to be involved in a wide range of biological activities .
Result of Action
The molecular and cellular effects of the compound would depend on its specific target and mode of action. Given that thiadiazoles are known to have a wide range of biological activities, the effects could be quite diverse .
特性
IUPAC Name |
ethyl 2-[[5-[(3,5-dimethylbenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3S2/c1-4-21-12(19)8-22-15-18-17-14(23-15)16-13(20)11-6-9(2)5-10(3)7-11/h5-7H,4,8H2,1-3H3,(H,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKCOEEYWPQGBAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(S1)NC(=O)C2=CC(=CC(=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-((5-(3,5-dimethylbenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-[(4-ethylpiperazin-1-yl)methyl]-3-methyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2526676.png)
![2-chloro-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2526678.png)
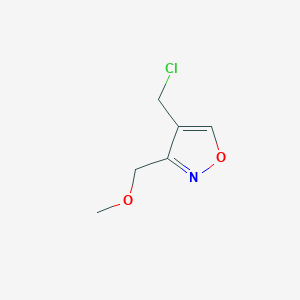
![N-(4-ethylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2526680.png)

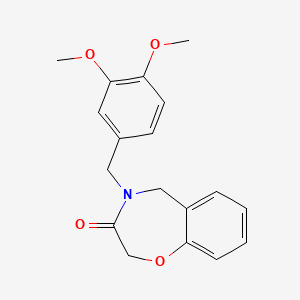
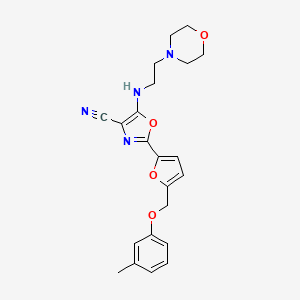
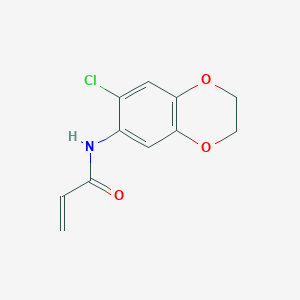
![2-[[5-(benzenesulfonyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2,5-difluorophenyl)acetamide](/img/structure/B2526687.png)
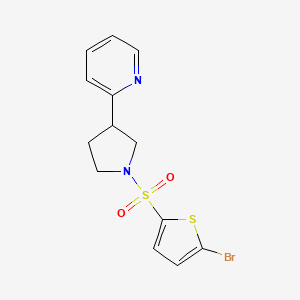
![2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2526690.png)
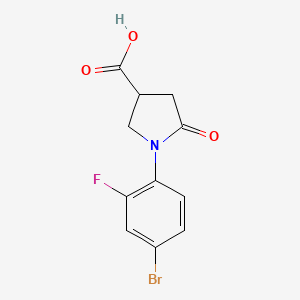
![Methyl 2-oxo-1H-[1,3]oxazolo[5,4-c]pyridine-4-carboxylate](/img/structure/B2526692.png)
